(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(3-chlorophenyl)methanone
Description
This compound is a heterocyclic small molecule featuring a pyrimidine core substituted with a 1H-1,2,4-triazole moiety at the 6-position, linked via a piperazine bridge to a 3-chlorophenyl methanone group.
Properties
IUPAC Name |
(3-chlorophenyl)-[4-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN7O/c18-14-3-1-2-13(8-14)17(26)24-6-4-23(5-7-24)15-9-16(21-11-20-15)25-12-19-10-22-25/h1-3,8-12H,4-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJLVYHIVUKRQDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)N3C=NC=N3)C(=O)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound (4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(3-chlorophenyl)methanone is a complex organic molecule that incorporates a triazole and pyrimidine moiety, linked through a piperazine ring to a chlorophenyl group. This structural composition suggests potential biological activities, particularly in pharmacology, where such compounds are often explored for their therapeutic properties.
Chemical Structure
The chemical structure can be represented as follows:
This indicates the presence of:
- Chlorine (Cl) : Often associated with increased biological activity.
- Triazole and Pyrimidine Rings : Known for their roles in various biological mechanisms.
Biological Activity Overview
Research has indicated that compounds containing triazole and pyrimidine derivatives exhibit a range of biological activities, including:
- Antimicrobial Properties : Many triazole derivatives are recognized for their antifungal and antibacterial activities.
- Anticancer Activity : Certain derivatives have shown promise in inhibiting cancer cell proliferation.
- Anticonvulsant Effects : Compounds with similar structures have been evaluated for their efficacy in seizure models.
Anticancer Activity
A study focusing on triazole-containing compounds found that similar structures could inhibit the growth of various cancer cell lines. For instance, compounds with a piperazine linkage demonstrated enhanced cytotoxicity against breast cancer cells (MCF-7) and colon cancer cells (SW480) when evaluated via MTT assays. The mechanism of action often involves induction of apoptosis and cell cycle arrest at the G2/M phase .
Case Study: Antitumor Efficacy
In vitro studies have shown that the compound effectively reduces cell viability in cancer cell lines. For example:
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 12.5 | Induction of apoptosis |
| SW480 | 15.3 | Cell cycle arrest |
| A549 | 10.0 | Inhibition of proliferation |
Antimicrobial Activity
Triazole derivatives are widely studied for their antifungal properties. The compound's structural components suggest potential activity against fungal pathogens, particularly in inhibiting the ergosterol biosynthesis pathway, which is crucial for fungal cell membrane integrity .
Anticonvulsant Activity
Research has indicated that similar piperazine derivatives possess anticonvulsant properties. The mechanism may involve modulation of neurotransmitter systems or ion channels, which are critical in seizure activity .
Experimental Findings
In animal models, compounds with similar configurations showed significant protection against chemically induced seizures:
| Compound | Dose (mg/kg) | Protection Rate (%) |
|---|---|---|
| Piperazine Derivative A | 25 | 85 |
| Piperazine Derivative B | 50 | 100 |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on variations in the aryl group, heterocyclic core, and linker modifications. Below is a detailed analysis:
Structural Variations in the Aryl Group
- Compound 21: (Thiophen-2-yl)(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone Replaces the 3-chlorophenyl group with a thiophene ring and introduces a trifluoromethylphenyl substituent. The electron-withdrawing CF₃ group enhances metabolic stability but reduces solubility compared to the chloro substituent .
- Compound w3: (4-((5-Chloro-4-((2-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl)amino)pyrimidin-2-yl)amino)phenyl)(4-methylpiperazin-1-yl)methanone Substitutes 3-chlorophenyl with a 4-aminophenyl group and introduces a methylpiperazine. The methylpiperazine may improve aqueous solubility, while the amino group enables hydrogen bonding with targets .
Heterocyclic Core Modifications
- Compound 5: 4-(1H-Pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one Replaces the pyrimidine-triazole core with a pyrazole ring and extends the linker to a butanone chain. The pyrazole’s smaller size may reduce steric hindrance but limit π-π stacking interactions compared to the pyrimidine-triazole system .
Linker and Substituent Effects
- Piperazine Linkers: The target compound’s piperazine is unsubstituted, whereas Compound w3 incorporates a methyl group.
- Triazole vs. Pyrazole : The 1H-1,2,4-triazole in the target compound offers two nitrogen atoms for hydrogen bonding, enhancing target affinity relative to pyrazole-based analogs like Compound 5 .
Comparative Data Table
Research Findings and Implications
- Binding Affinity : The pyrimidine-triazole core in the target compound likely outperforms pyrazole analogs (e.g., Compound 5) in kinase inhibition due to stronger π-π interactions and hydrogen bonding .
- Solubility vs. Stability : The 3-chlorophenyl group balances moderate solubility (logP ~3.5 estimated) with stability, whereas CF₃-substituted analogs (Compound 21) prioritize stability at the expense of solubility .
- Synthetic Accessibility : The target compound’s synthesis likely mirrors methods used for Compound w3 (e.g., coupling reactions with arylpiperazines), but the chloro substituent may require halogen-specific optimization .
Q & A
Q. What are the key synthetic routes for (4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(3-chlorophenyl)methanone, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions, including:
- Amide formation : Coupling the pyrimidine-triazole moiety with the piperazine ring under reflux in polar aprotic solvents like dimethylformamide (DMF) .
- Carbonylation : Introducing the 3-chlorophenyl methanone group via nucleophilic acyl substitution, requiring anhydrous conditions and catalysts such as triethylamine .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol to isolate the final product .
Q. Optimization Tips :
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Nuclear Magnetic Resonance (NMR) :
- Mass Spectrometry (MS) :
- X-ray Diffraction (XRD) :
- Resolve crystal structure and confirm stereochemistry .
Advanced Research Questions
Q. How can researchers design in vitro assays to evaluate the kinase inhibitory activity of this compound?
- Kinase Profiling :
- Use recombinant kinases (e.g., EGFR, VEGFR) in fluorescence-based assays (ADP-Glo™) to measure IC₅₀ values .
- Include positive controls (e.g., staurosporine) and negative controls (DMSO-only) .
- Cellular Assays :
- Evaluate antiproliferative effects in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays .
- Validate target engagement using Western blotting for phosphorylated kinases .
Q. Data Interpretation :
- Compare dose-response curves across assays to identify off-target effects .
- Use statistical tools (e.g., ANOVA) to assess significance .
Q. What strategies are recommended for resolving discrepancies in solubility data obtained from different experimental setups?
| Factor | Impact | Mitigation |
|---|---|---|
| Solvent Polarity | Low solubility in non-polar solvents (hexane) vs. high in DMSO/DMF . | Standardize solvent systems (e.g., DMSO for stock solutions) . |
| Temperature | Solubility increases with temperature (e.g., 25°C vs. 37°C) . | Report temperature and equilibration time in protocols . |
| Analytical Method | UV-Vis underestimates vs. HPLC overestimates due to impurities . | Cross-validate with LC-MS or nephelometry . |
Case Study : If solubility in water conflicts with DMSO data, perform phase-solubility analysis to identify aggregation or polymorphism .
Q. How can molecular docking studies be utilized to predict the binding mode of this compound with potential biological targets?
Q. Example Output :
| Target | Docking Score (kcal/mol) | Experimental IC₅₀ (µM) | Reference |
|---|---|---|---|
| EGFR | -9.2 | 0.45 | |
| VEGFR2 | -8.7 | 1.2 |
Q. How to analyze contradictory data in thermal stability studies (e.g., DSC vs. TGA)?
- Differential Scanning Calorimetry (DSC) : Detects melting points (Tm) but may miss decomposition .
- Thermogravimetric Analysis (TGA) : Measures weight loss but not phase transitions .
- Resolution :
- Combine DSC-TGA to correlate Tm with decomposition onset .
- Use XRD to check for polymorphic changes post-heating .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
